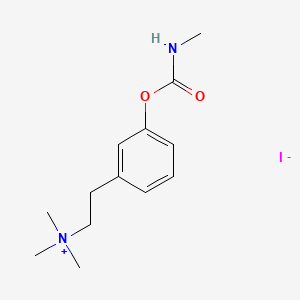
Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an indolinone moiety, and a tert-butyldimethylsilyl (TBDMS) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of hydroxyl groups using TBDMS chloride, followed by the formation of the indolinone moiety through cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the indolinone moiety.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Aplicaciones Científicas De Investigación
Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. The indolinone moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Similar in structure but with different protecting groups and functional moieties.
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Shares the TBDMS protecting group but differs in the core structure.
Uniqueness
Benzyl 4-(5-((tert-butyldimethylsilyl)oxy)-2-oxoindolin-1-YL)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, an indolinone moiety, and a TBDMS protecting group.
Propiedades
Fórmula molecular |
C27H36N2O4Si |
|---|---|
Peso molecular |
480.7 g/mol |
Nombre IUPAC |
benzyl 4-[5-[tert-butyl(dimethyl)silyl]oxy-2-oxo-3H-indol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C27H36N2O4Si/c1-27(2,3)34(4,5)33-23-11-12-24-21(17-23)18-25(30)29(24)22-13-15-28(16-14-22)26(31)32-19-20-9-7-6-8-10-20/h6-12,17,22H,13-16,18-19H2,1-5H3 |
Clave InChI |
KKXVATMRFMMFDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)N(C(=O)C2)C3CCN(CC3)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


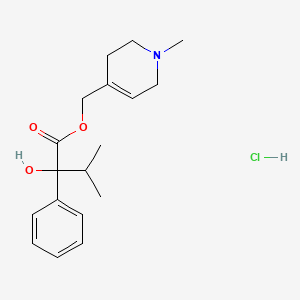
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
![1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13784732.png)

![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
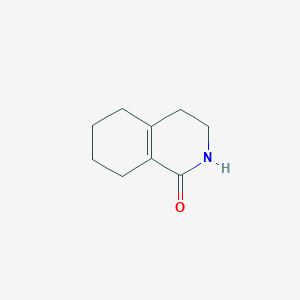
![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)
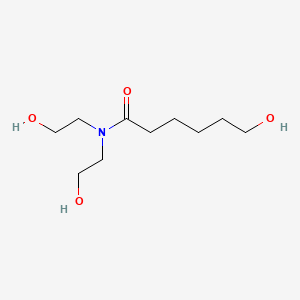
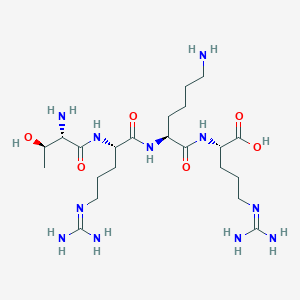
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
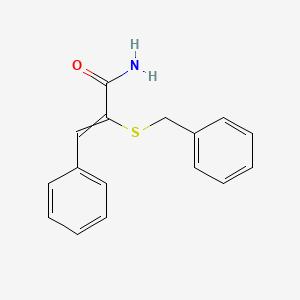
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)
